N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide
Description
N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide is a synthetic organic compound with a complex structure It contains a purine base, which is a key component in many biological molecules, and a propanamide group, which is often found in various pharmaceutical compounds
Properties
IUPAC Name |
N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-9(2)6-22-10(3)14(21)16-4-5-20-8-19-11-12(15)17-7-18-13(11)20/h7-10H,4-6H2,1-3H3,(H,16,21)(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRMHBZIXHSGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C(=O)NCCN1C=NC2=C(N=CN=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide typically involves multiple steps, starting with the preparation of the purine base. The purine base can be synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds. The next step involves the attachment of the ethyl group to the purine base, which can be achieved through alkylation reactions using ethyl halides under basic conditions.
The final step involves the formation of the propanamide group. This can be done by reacting the intermediate compound with 2-methylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the alkylation and amide formation steps, as well as the use of more efficient catalysts and solvents to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the amide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the purine base, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules such as DNA and proteins.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide involves its interaction with specific molecular targets. The purine base allows the compound to interact with enzymes and receptors that recognize purine derivatives. This can lead to the modulation of various biochemical pathways, such as those involved in nucleotide metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Allopurinol: A purine analog used in the treatment of gout.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Uniqueness
N-[2-(6-aminopurin-9-yl)ethyl]-2-(2-methylpropoxy)propanamide is unique due to its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for use in various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
